molecular formula C11H20N2O2 B150959 Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate CAS No. 134575-12-5

Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate

Cat. No. B150959
M. Wt: 212.29 g/mol
InChI Key: JXWGBEYMMHSBFU-JVHMLUBASA-N
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Description

Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate is a tertiary amine commonly used in laboratory experiments. It is a versatile compound that has many applications in scientific research and is used in a variety of biochemical and physiological experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and subsequent deprotection reactions., The synthesis can be achieved through the reaction of tert-butyl carbamate and (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxaldehyde, followed by reduction of the imine intermediate and subsequent deprotection of the tert-butyl group.

Starting Materials
Tert-butyl carbamate, (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxaldehyde, Sodium borohydride, Hydrochloric acid, Methanol, Wate

Reaction
Step 1: Protection of the carbamate group by reaction with tert-butyl chloroformate in the presence of triethylamine to yield tert-butyl N-tert-butoxycarbonyl carbamate., Step 2: Reaction of tert-butyl N-tert-butoxycarbonyl carbamate with (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxaldehyde in the presence of sodium borohydride to yield the corresponding imine intermediate., Step 3: Reduction of the imine intermediate with sodium borohydride in methanol to yield the N-alkylated product., Step 4: Deprotection of the tert-butyl group by treatment with hydrochloric acid in methanol and water to yield Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate.

Mechanism Of Action

The mechanism of action of tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate is not fully understood. However, it is believed that the compound acts as a catalyst in biochemical and physiological reactions by forming hydrogen bonds with the substrate molecules. Additionally, it is also believed to form covalent bonds with the substrate molecules, which can lead to the formation of new products.

Biochemical And Physiological Effects

Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, such as proteases, phosphatases, and glycosidases. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities.

Advantages And Limitations For Lab Experiments

The use of tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate in laboratory experiments provides several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a highly stable compound and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in laboratory experiments. It is a highly reactive compound and can produce unwanted side reactions if not used properly. Additionally, it is a toxic compound and should be handled with care.

Future Directions

There are several potential future directions for the use of tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate. One potential direction is the use of the compound in drug development. It could be used as a potential drug target or as a potential drug candidate. Additionally, research could be conducted to explore the potential use of the compound as an antimicrobial agent or an anti-tumor agent. Additionally, research could also be conducted to explore the potential use of the compound in the synthesis of other compounds, such as agrochemicals, pharmaceuticals, and other organic compounds. Finally, research could also be conducted to further explore the biochemical and physiological effects of the compound.

Scientific Research Applications

Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate has many applications in scientific research. It is commonly used in biochemical and physiological experiments as a reagent, a catalyst, and a stabilizer. Additionally, it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

properties

IUPAC Name

tert-butyl N-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-7-4-12-5-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWGBEYMMHSBFU-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577254
Record name tert-Butyl {[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate

CAS RN

134575-12-5
Record name tert-Butyl {[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate
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